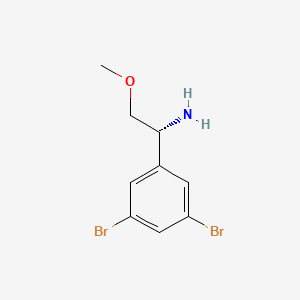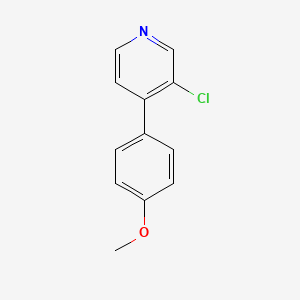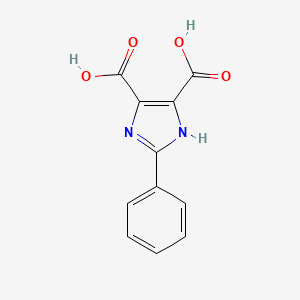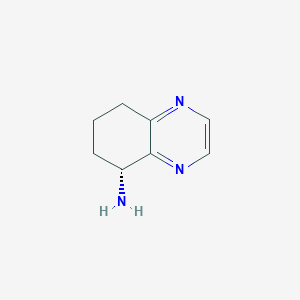
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is a complex organic compound that features a phosphanyl group, a thiourea moiety, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phosphanyl intermediate: This step might involve the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate.
Introduction of the thiourea moiety: The phosphanyl intermediate could then be reacted with an isothiocyanate derivative to introduce the thiourea group.
Addition of the fluorophenyl group: Finally, the fluorophenyl group could be introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea would depend on its specific application. For example, as a ligand, it would coordinate with metal ions to form complexes, influencing the reactivity and properties of the metal center. As an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding or catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-phenylthiourea: Similar structure but without the fluorophenyl group.
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C24H26FN2PS |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C24H26FN2PS/c1-18(2)23(27-24(29)26-20-15-13-19(25)14-16-20)17-28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H2,26,27,29)/t23-/m1/s1 |
InChI-Schlüssel |
JLMYPUFUFONFLE-HSZRJFAPSA-N |
Isomerische SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)

![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)

